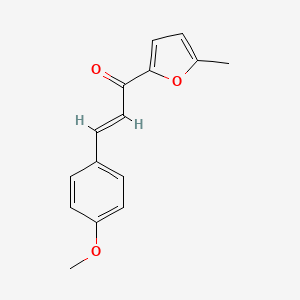

(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-3-10-15(18-11)14(16)9-6-12-4-7-13(17-2)8-5-12/h3-10H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEQQTYRDPCJGU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general steps are as follows:

Starting Materials: 4-Methoxybenzaldehyde and 5-methyl-2-furanone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds with the formation of an intermediate aldol product, which then undergoes dehydration to form the final chalcone product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a candidate for further research in drug development and medicinal chemistry.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, fragrances, and polymers. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be due to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural features include:

- Ring A : 5-Methylfuran-2-yl group, providing moderate electron-donating effects and steric bulk.

- Ring B : 4-Methoxyphenyl group, contributing electron-donating properties via the para-methoxy substituent.

Table 1: Structural Comparison with Analogous Chalcones

Physicochemical and Crystallographic Properties

- Melting Points : Triazole-chalcone hybrids (e.g., 4k in ) exhibit higher melting points (231.7–236.9 °C) due to rigid triazole rings, whereas the target compound’s furan and methoxy groups likely result in a lower melting point .

- Crystal Packing : Dihedral angles between aromatic rings in chalcones range from 7.14° to 56.26°, influenced by substituents. The target compound’s methyl and methoxy groups may induce specific packing patterns, as seen in related structures () .

Key Research Findings

SAR Insights : Para-substitutions with halogens (F, Cl, Br) enhance activity, while methoxy groups reduce potency. The target compound’s methoxy group may limit its efficacy in enzyme inhibition but could improve pharmacokinetic properties .

Antimicrobial Potential: Chalcones with acridine and methoxyphenyl groups () show MIC values as low as 0.195 μM against Staphylococcus aureus, suggesting that the target compound’s furan and methoxy groups could be optimized for similar activity .

Isomerism : Compounds like 3n () exist as isomer mixtures (95:5 ratio), highlighting the importance of stereochemistry in bioactivity. The target compound’s E-configuration is critical for maintaining the α,β-unsaturated ketone’s reactivity .

Biological Activity

(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is notable for its diverse biological activities, which have been explored in various studies. This compound features a conjugated system that includes a methoxy-substituted phenyl group and a methylfuran moiety, contributing to its unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is characterized by:

- A conjugated double bond : Enhances reactivity and potential interactions with biological targets.

- A carbonyl group : Plays a crucial role in the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage in cells.

- Antimicrobial Properties : Studies have shown that this chalcone derivative possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The biological activities of this compound are often attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

- Receptor Binding : It has been suggested that this chalcone can modulate the activity of certain receptors, including G protein-coupled receptors (GPCRs), which play a role in numerous physiological processes.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its effectiveness as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests against various bacterial strains showed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other chalcone derivatives was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-y)prop-2-en-1-one | Chlorine substitution | Enhanced antibacterial activity |

| (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-y)prop-2-en-1-one | Fluorine substitution | Increased lipophilicity and anticancer properties |

| (2E)-3-(4-Methylphenyl)-1-(5-methylfuran-2-y)prop-2-en-1-one | Methyl substitution | Altered electronic properties affecting reactivity |

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 5-methylfuran-2-carbaldehyde and 4-methoxyacetophenone under basic conditions (e.g., NaOH or KOH in ethanol). Critical parameters include temperature control (60–80°C) and reaction time (6–12 hours). Post-synthesis purification often involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- NMR : and NMR confirm the E-configuration of the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for vinyl protons; carbonyl carbon at ~190 ppm).

- IR : Strong absorption bands at ~1650–1680 cm (C=O stretch) and ~1600 cm (C=C stretch).

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., 282.3 g/mol for CHO) .

Q. What are the primary biological activities reported for structurally analogous chalcone derivatives?

Similar compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, chlorophenyl-substituted chalcones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), while furan-containing derivatives show activity against breast cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact biological activity?

Substituents influence electronic and steric properties, altering binding affinity to targets. For instance:

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Single-crystal X-ray diffraction reveals conformational flexibility and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that affect solubility and target binding. For example, non-planar conformations in methoxyphenyl derivatives reduce membrane permeability, explaining variability in in vivo vs. in vitro efficacy .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Identifies binding modes with enzymes (e.g., COX-2 PDB: 5KIR).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 3.2 ± 0.2, indicating moderate lipophilicity) .

Q. How does the compound’s oxidative stability affect its pharmacological profile?

The α,β-unsaturated ketone is prone to Michael addition reactions with cellular thiols. Stability assays under simulated physiological conditions (PBS, pH 7.4, 37°C) show a half-life of ~8 hours. Adding electron-withdrawing groups (e.g., nitro) or encapsulation in liposomes improves stability .

Methodological Considerations

Q. What strategies address discrepancies in cytotoxicity data across cell lines?

- Dose-Response Curves : Use IC values normalized to controls (e.g., doxorubicin).

- Assay Validation : Compare MTT, SRB, and trypan blue exclusion assays to rule out false positives.

- Mechanistic Studies : Flow cytometry (apoptosis) and ROS detection kits clarify mode of action .

Q. How can crystallographic studies guide the design of derivatives with enhanced activity?

Crystal packing analysis identifies key intermolecular interactions. For example, methoxy groups in (2E)-3-(4-Methoxyphenyl) derivatives form hydrogen bonds with Thr513 in COX-2, suggesting substituent modifications (e.g., 3,4-dimethoxy) to strengthen binding .

Q. What in vitro models are appropriate for evaluating neuroprotective effects?

Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (HO or Aβ peptides) are standard. Measure markers like glutathione levels, caspase-3 activation, and mitochondrial membrane potential. Chalcone derivatives with logBB > 0.3 (blood-brain barrier permeability) are prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.